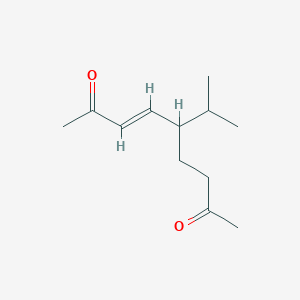
(E)-5-Isopropylnon-3-ene-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-Isopropylnon-3-ene-2,8-dione is an organic compound characterized by its unique structure, which includes a non-3-ene backbone with isopropyl and dione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Isopropylnon-3-ene-2,8-dione typically involves the use of organic synthesis techniques. One common method includes the aldol condensation of suitable precursors, followed by dehydration to form the enone structure. The reaction conditions often require a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and automated processes ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions: (E)-5-Isopropylnon-3-ene-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones.
Scientific Research Applications
(E)-5-Isopropylnon-3-ene-2,8-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (E)-5-Isopropylnon-3-ene-2,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s enone structure allows it to participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems. This interaction can modulate enzyme activity or signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
(E)-5-Methylhex-3-ene-2,8-dione: Similar in structure but with a shorter carbon chain.
(E)-5-Ethylhept-3-ene-2,8-dione: Differing by the presence of an ethyl group instead of an isopropyl group.
Uniqueness: (E)-5-Isopropylnon-3-ene-2,8-dione is unique due to its specific isopropyl substitution, which influences its reactivity and interaction with biological targets. This structural feature can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(E)-5-propan-2-ylnon-3-ene-2,8-dione |
InChI |
InChI=1S/C12H20O2/c1-9(2)12(7-5-10(3)13)8-6-11(4)14/h5,7,9,12H,6,8H2,1-4H3/b7-5+ |
InChI Key |
LMQNNMSEZLHCKT-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)C(CCC(=O)C)/C=C/C(=O)C |
Canonical SMILES |
CC(C)C(CCC(=O)C)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


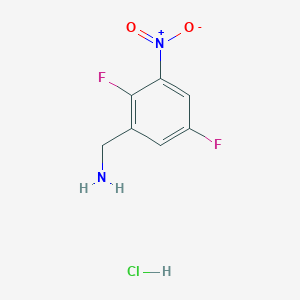
![2-{4-[(5-Methoxythiophen-2-yl)sulfonyl]piperazin-1-yl}acetonitrile](/img/structure/B13074626.png)
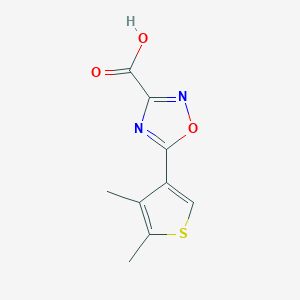
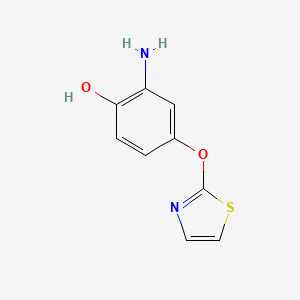
![2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13074636.png)



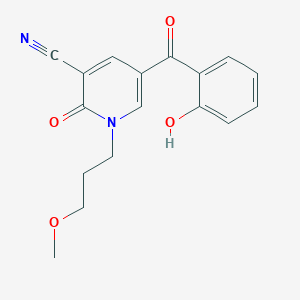
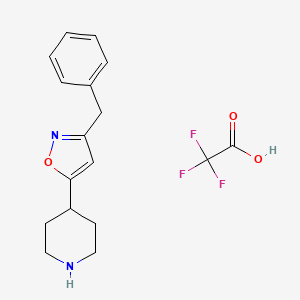
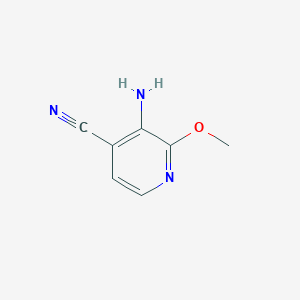
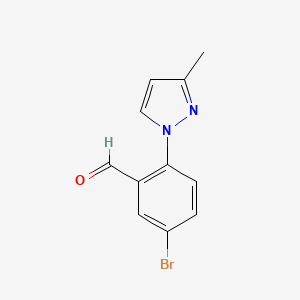
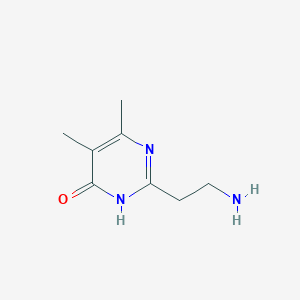
![tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)
